N-(3,4-Dimethoxybenzylidene)naphthalen-2-amine
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Overview
Description
N-(3,4-Dimethoxybenzylidene)naphthalen-2-amine is a Schiff base compound derived from the condensation of 1-naphthylamine and 3,4-dimethoxybenzaldehyde. Schiff bases are known for their wide range of applications in coordination chemistry, medicinal chemistry, and material science due to their ability to form stable complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxybenzylidene)naphthalen-2-amine involves the reaction of equimolar amounts of 1-naphthylamine and 3,4-dimethoxybenzaldehyde in a methanolic solution. The mixture is refluxed for 5-6 hours at a constant temperature of 60-70°C. The progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the product is purified by washing with methanol and recrystallized to yield the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxybenzylidene)naphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts or specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3,4-Dimethoxybenzylidene)naphthalen-2-amine has several applications in scientific research:
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxybenzylidene)naphthalen-2-amine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The specific molecular targets and pathways depend on the metal ion and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dichlorobenzylidene)-2-naphthalenamine
- N-(4-tert-Butylbenzylidene)-2-naphthalenamine
- N-(3,4,5-Trimethoxybenzylidene)-2-naphthalenamine
Uniqueness
N-(3,4-Dimethoxybenzylidene)naphthalen-2-amine is unique due to its specific structural features, such as the presence of methoxy groups on the benzylidene moiety, which can influence its chemical reactivity and biological activity. This structural uniqueness allows it to form specific metal complexes and exhibit distinct biological properties compared to other similar compounds .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-naphthalen-2-ylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-21-18-10-7-14(11-19(18)22-2)13-20-17-9-8-15-5-3-4-6-16(15)12-17/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJJTXUZWKAGMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC3=CC=CC=C3C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68871-11-4 |
Source
|
Record name | N-(3,4-DIMETHOXYBENZYLIDENE)-2-NAPHTHALENAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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